molecular formula C20H20ClNO3 B3160910 Ethyl 4-[(4-chlorobenzyl)oxy]-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate CAS No. 866155-82-0

Ethyl 4-[(4-chlorobenzyl)oxy]-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate

Cat. No. B3160910
CAS RN: 866155-82-0
M. Wt: 357.8 g/mol
InChI Key: ZUKDHQBTBFLSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-chlorobenzyl)oxy]-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate is a synthetic compound that belongs to the class of quinolinecarboxylates. This compound has been extensively studied for its potential applications in scientific research, specifically in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorobenzyl)oxy]-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate involves the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, this compound has been shown to reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-[(4-chlorobenzyl)oxy]-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target proteins, making it an ideal tool for studying various cellular pathways. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in vivo.

Future Directions

There are several future directions for the study of Ethyl 4-[(4-chlorobenzyl)oxy]-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the precise mechanism of action of this compound and to identify its target proteins. Finally, the development of more soluble analogs of this compound could be explored to improve its efficacy in in vivo studies.

Scientific Research Applications

Ethyl 4-[(4-chlorobenzyl)oxy]-6-methyl-4a,8a-dihydro-3-quinolinecarboxylate has been used in various scientific research studies, including studies on cancer, inflammation, and neurodegenerative diseases. This compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methoxy]-6-methyl-4a,8a-dihydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-3-24-20(23)17-11-22-18-9-4-13(2)10-16(18)19(17)25-12-14-5-7-15(21)8-6-14/h4-11,16,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKDHQBTBFLSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2C=C(C=CC2N=C1)C)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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